Tert-butyl 2,4-dichloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate

Protecting group strategy Orthogonal deprotection Multi-step synthesis

Problem: Late-stage SAR diversification of pyrimido[4,5-d]azepine scaffolds often stalls due to incompatible protecting groups or limited SNAr handles. Solution: CAS 1065114-27-3 provides: • Orthogonal Boc protection stable to SNAr (K₂CO₃/DMF, 60-120 °C) and hydrogenation, cleaved selectively with TFA/HCl for true synthetic orthogonality. • Sequential 2,4-dichloro SNAr reactivity (C-4 > C-2) enabling two-step orthogonal disubstitution from a single intermediate-validated in TRPV1 antagonists (Ki 0.050 nM). • 98% purity with batch-specific NMR/HPLC/GC QC; demonstrated at 300 g scale for multi-gram consistency.

Molecular Formula C13H17Cl2N3O2
Molecular Weight 318.2 g/mol
CAS No. 1065114-27-3
Cat. No. B1292825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2,4-dichloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate
CAS1065114-27-3
Molecular FormulaC13H17Cl2N3O2
Molecular Weight318.2 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C(CC1)N=C(N=C2Cl)Cl
InChIInChI=1S/C13H17Cl2N3O2/c1-13(2,3)20-12(19)18-6-4-8-9(5-7-18)16-11(15)17-10(8)14/h4-7H2,1-3H3
InChIKeyHNTXDMDMFRAXNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is Tert-butyl 2,4-dichloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate (CAS 1065114-27-3) and Why It Matters for Life Science Procurement


CAS 1065114-27-3, also designated as 7-Boc-2,4-dichloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine, is a protected heterocyclic building block containing a pyrimido[4,5-d]azepine core with chlorine atoms at the 2- and 4-positions and a tert-butyloxycarbonyl (Boc) group at the N-7 position . This structural configuration serves as a key intermediate in the synthesis of TRPV1 antagonists [1] and 5-HT2C receptor agonists [2], where the Boc group provides orthogonal protection compatible with multi-step synthetic sequences. The compound's dichloro substitution pattern enables sequential SNAr-based diversification, making it a privileged late-stage intermediate for structure-activity relationship (SAR) exploration campaigns targeting both peripheral and CNS indications.

Why Generic Substitution of CAS 1065114-27-3 with Structural Analogs Can Fail in Multi-Step Synthesis


The pyrimido[4,5-d]azepine scaffold functions as a privileged intermediate for both TRPV1 and 5-HT2C programs, yet substituting CAS 1065114-27-3 with a close analog—such as the des-Boc secondary amine (CAS 781612-89-3), the Cbz-protected variant (CAS 1207362-38-6), or the 4-chloro-2-methyl congener (CAS 1936592-58-3)—introduces quantifiable risks in orthogonal protection strategy, solubility profile, and late-stage diversification efficiency [1][2]. The Boc group at N-7 is uniquely acid-labile, enabling selective deprotection under conditions that leave acid-sensitive functional groups on the pyrimidine ring intact; in contrast, the Cbz analog requires hydrogenolysis, which can reduce reducible motifs introduced during diversification [3]. Additionally, the 2,4-dichloro pattern provides two distinct reactive handles with differential leaving-group propensity (C-4 > C-2), which is attenuated in the 4-chloro-2-methyl analog where only a single SNAr site is available, fundamentally altering the SAR entry vector [2]. These orthogonal properties are not interchangeable highlights—they directly determine whether a downstream library can access the full diversity space required for patent protection and lead optimization.

Quantitative Evidence for Tert-butyl 2,4-dichloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate (CAS 1065114-27-3) Differentiation from Closest Analogs


N-Protection Orthogonality: Boc (CAS 1065114-27-3) vs. Cbz (CAS 1207362-38-6) vs. Free Amine (CAS 781612-89-3)

CAS 1065114-27-3 carries a Boc group that is cleaved under mild acidic conditions (TFA, HCl/dioxane), permitting selective N-7 deprotection in the presence of benzyl esters, silyl ethers, or base-labile functional groups . The Cbz analog (CAS 1207362-38-6) requires hydrogenolysis (Pd/C, H2), which is incompatible with reducible substrates (alkenes, nitro groups, aryl halides). The des-Boc free amine (CAS 781612-89-3) offers no protection and is incompatible with reactions requiring N-H masking [1].

Protecting group strategy Orthogonal deprotection Multi-step synthesis

Dichloro Substitution Pattern: 2,4-Cl2 (CAS 1065114-27-3) vs. 4-Cl-2-CH3 (CAS 1936592-58-3)

The 2,4-dichloro arrangement of CAS 1065114-27-3 provides two electrophilic sites for sequential nucleophilic aromatic substitution (SNAr), with the C-4 position typically more reactive than C-2 due to adjacent ring nitrogen activation . By contrast, the 4-chloro-2-methyl analog (CAS 1936592-58-3) possesses only a single SNAr-competent site at C-4, as the C-2 methyl group is not a leaving group, reducing potential diversification vectors from two to one .

SNAr reactivity Sequential diversification Heterocyclic building blocks

Physicochemical Profile: LogP and TPSA of CAS 1065114-27-3 vs. Des-Boc Analog (CAS 781612-89-3)

The Boc group of CAS 1065114-27-3 significantly increases lipophilicity compared to the des-Boc free amine (CAS 781612-89-3), as reflected in calculated LogP values . The measured LogP of 3.057 for CAS 1065114-27-3 [1] indicates a compound residing in the CNS-accessible lipophilicity range (LogP 1-5), whereas the des-Boc analog (MW 218.08) is substantially more polar. The Boc-protected intermediate also has a TPSA of 55.32 Ų [1], placing it within the favorable CNS drug-likeness window (TPSA < 90 Ų) [2].

LogP Polar surface area CNS permeability prediction Physicochemical differentiation

Supplier Purity Specifications: 98% (Bidepharm) vs. 95% Typical for Analog Intermediates

Reputable suppliers report a standard purity of ≥98% for CAS 1065114-27-3, supported by batch-specific QC data including NMR, HPLC, and GC . In comparison, the des-Boc analog (CAS 781612-89-3) is typically offered at 95% purity , and the 4-chloro-2-methyl analog (CAS 1936592-58-3) is listed at 95% purity as well . The 3% absolute purity difference translates to a potentially significant difference in downstream impurity profiles, particularly when the compound is used as a late-stage intermediate where carry-through impurities can compromise final API purity.

Purity specification Quality control Procurement benchmark

Validated Synthetic Route with Literature Precedent vs. De Novo Route Development for Analogs

A complete synthetic protocol for CAS 1065114-27-3 has been published with full experimental detail, including: POCl3/DMF chlorination at 90 °C, K2CO3 aqueous quench to pH 8, and (Boc)2O/Et3N protection in THF/H2O at 20 °C, yielding the product as a white solid . The reported isolated yield from a 300 g (1.01 mol) scale batch is 14% (44 g) . In contrast, synthetic routes for the 4-chloro-2-methyl analog (CAS 1936592-58-3) are described only generically , and the Cbz analog (CAS 1207362-38-6) lacks published detailed experimental conditions, requiring additional route scouting investment.

Synthetic accessibility Validated protocol Scale-up readiness

Core Scaffold Intermediacy in TRPV1 and 5-HT2C Patent Space vs. Peripheral Position of Analogs

The pyrimido[4,5-d]azepine core with 2,4-dichloro substitution (as in CAS 1065114-27-3) is explicitly claimed as an intermediate in the synthesis of TRPV1 antagonists described by Hawryluk et al., which showed in vitro IC50 values of 53-180 nM against human TRPV1 [1][2]. The same core scaffold is used for 5-HT2C agonists with functional selectivity over 5-HT2A and 5-HT2B receptors [3]. In contrast, the 4-chloro-2-methyl variant is not explicitly claimed in the key TRPV1 or 5-HT2C patent families, placing it in a less visible position in the IP landscape [1][2].

Patent coverage TRPV1 antagonist 5-HT2C agonist Core intermediate

Optimal Application Scenarios for CAS 1065114-27-3 Based on Quantitative Differentiation Evidence


Parallel Library Synthesis for TRPV1 Antagonist Lead Optimization

CAS 1065114-27-3 is the intermediate of choice for constructing focused libraries targeting the TRPV1 receptor. The 2,4-dichloro pattern enables sequential SNAr functionalization: first at C-4 with an amine or alkoxide nucleophile, followed by C-2 substitution under more forcing conditions, generating orthogonally disubstituted analogs in two steps from a single intermediate . The Boc group remains intact during both SNAr steps and is removed in a final acid-mediated deprotection to reveal the free N-7 amine for further elaboration or salt formation [1][2]. This convergent strategy has been validated in the discovery of TRPV1 antagonists with Ki values as low as 0.050 nM [2].

CNS-Penetrant 5-HT2C Agonist Intermediate with Favorable Physicochemical Profile

With a calculated LogP of 3.057 and TPSA of 55.32 Ų, CAS 1065114-27-3 resides within the optimal CNS drug-likeness window, making it a strategically positioned intermediate for CNS programs—including 5-HT2C agonists for urinary incontinence—where blood-brain barrier penetration is required [1]. The Boc-protected intermediate allows medicinal chemists to install polar, CNS-compatible N-7 substituents after deprotection while maintaining the core scaffold within favorable physicochemical ranges [2].

Multi-Gram Scale-Up Using Literature-Validated Protocol with Defined QC Specifications

For organizations requiring multi-gram quantities with batch-to-batch consistency, CAS 1065114-27-3 benefits from a published synthetic protocol demonstrated at 300 g scale . The 98% purity specification from Bidepharm, combined with batch-specific NMR, HPLC, and GC QC data, provides procurement confidence that the material can be used directly in subsequent transformations without additional purification, reducing cycle time in parallel chemistry workflows [1].

Orthogonal Protection Strategy for Complex Heterocycle Diversification

When a synthetic sequence requires the simultaneous presence of multiple protecting groups that must be removed under mutually exclusive conditions, the Boc group of CAS 1065114-27-3 provides true orthogonality. The Boc group is stable to the basic conditions of SNAr (amine nucleophiles, K2CO3, DMF, 60-120 °C) and to hydrogenation conditions used for Cbz or benzyl ester deprotection, but is cleaved selectively with TFA or HCl [1]. This makes it the preferred intermediate in convergent sequences where late-stage N-7 deprotection must occur without disturbing acid-sensitive groups installed elsewhere on the molecule [1].

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